N-(3-chlorophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C20H16Cl2N4 |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H16Cl2N4/c1-12-10-18(24-17-5-3-4-16(22)11-17)26-20(23-12)19(13(2)25-26)14-6-8-15(21)9-7-14/h3-11,24H,1-2H3 |
InChI Key |
YZMACMBBSYWIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)Cl)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of intermediates and facilitate cyclization at elevated temperatures (120–150°C). In contrast, ethanol or methanol is preferred for amination steps due to their ability to dissolve both aromatic amines and inorganic bases.
Catalytic Systems
Transition-metal catalysts (e.g., Pd/C, CuI) improve yields in coupling reactions but introduce challenges in purification. Catalyst-free conditions, as reported in Biginelli-type syntheses, reduce costs and simplify workup. For example, reactions in DMF at 120°C without additives achieve 60–70% yields for analogous pyrazolo[1,5-a]pyrimidines.
Competing Pathways and Byproduct Formation
A major challenge is the formation of regioisomers during cyclization. The use of electron-withdrawing groups (e.g., cyano) at the pyrazole C-4 position mitigates this issue by directing cyclization selectivity. Additionally, acidic conditions promote side reactions such as hydrolysis of the pyrimidine ring, necessitating pH control during synthesis.
Comparative Analysis of Synthetic Routes
The table below summarizes key preparation methods, highlighting yields, conditions, and limitations:
Mechanistic Insights
Cyclocondensation Mechanism
The formation of the pyrazolo[1,5-a]pyrimidine core proceeds via aza-Michael addition followed by cyclodehydration. For instance, 3-amino-2,5-dimethylpyrazole attacks the β-carbon of an α,β-unsaturated ketone, forming an enamine intermediate that undergoes intramolecular cyclization.
Amination Pathways
In Ullmann-type couplings, the palladium catalyst facilitates oxidative addition of the chloro intermediate, followed by transmetallation with the amine and reductive elimination to form the C–N bond. In contrast, SNAr reactions rely on the activation of the chloro group by electron-withdrawing substituents, enabling nucleophilic attack by 3-chloroaniline.
Scalability and Industrial Considerations
Scaling up the synthesis requires addressing solvent recovery and waste management. DMF, while effective, poses environmental and health risks, prompting exploration of alternatives like cyclopentyl methyl ether (CPME). Additionally, continuous-flow reactors improve heat transfer and reduce reaction times for cyclization steps.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chlorophenyl groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogenated chlorophenyl groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines are recognized for their potential anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies
- Study on MDA-MB-231 Cells : A library of pyrazolo[1,5-a]pyrimidin-7-ols was screened for anticancer activity against the MDA-MB-231 human breast cancer cell line. The study utilized the MTT assay to measure cell viability, comparing results against known anticancer drugs like YM155 and menadione. None of the tested compounds demonstrated significant growth inhibition at the concentrations used .
- Triazole-linked Glycohybrids : Another study synthesized triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines and evaluated their anticancer efficacy. The results indicated varied activity levels across different cell lines, suggesting that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance therapeutic potential .
Summary Table of Anticancer Studies
| Compound Type | Cell Line | Activity Observed | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7-ols | MDA-MB-231 | No significant activity | |
| Triazole-linked Glycohybrids | Various | Varied activity |
Antibacterial and Antibiofilm Activity
Another area of interest is the antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives. Recent studies have shown that these compounds can exhibit significant antibacterial and antibiofilm activities.
Case Studies
- Antibiofilm Activity : A study synthesized several pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and assessed their ability to inhibit biofilm formation. The results indicated that certain derivatives effectively reduced biofilm mass in bacterial cultures, suggesting their potential as antibiofilm agents .
Summary Table of Antibacterial Studies
| Compound Type | Bacterial Strain | Activity Observed | Reference |
|---|---|---|---|
| Pyrazole Derivatives | Various | Significant antibiofilm activity |
Other Therapeutic Applications
Beyond anticancer and antibacterial activities, pyrazolo[1,5-a]pyrimidines are being explored for their potential in treating various diseases due to their ability to interact with different biological targets.
Insights from Recent Research
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Effects on Activity
Key Observations :
- Chlorophenyl vs. Fluorophenyl : Fluorine at the 3- or 5-position enhances anti-mycobacterial activity (e.g., compound 32, MIC 0.5 µg/mL), while chlorine may improve CNS penetration in CRF1 antagonists like MPZP .
- Amine Substitutions : Bulky groups (e.g., N,N-bis(2-methoxyethyl) in MPZP) enhance CRF1 receptor affinity, whereas pyridin-2-ylmethyl groups favor anti-mycobacterial activity .
Pharmacokinetic and Physicochemical Properties
Table 2: Calculated Molecular Properties
*Estimated based on structural analogs.
Key Observations :
- Hydrogen Bonding: Presence of an NH group (e.g., in the target compound) may improve target engagement but reduce metabolic stability compared to MPZP, which lacks H-bond donors .
Case Study: Anti-Mycobacterial Analogs
A series of 5-substituted pyrazolo[1,5-a]pyrimidin-7-amine derivatives (compounds 22–44) were synthesized via Suzuki coupling, with substituents at positions 3 and 5 significantly affecting activity :
- Compound 34 (3-(4-fluorophenyl)-5-(4-methoxyphenyl)): MIC = 1.0 µg/mL.
- Compound 35 (3-(4-fluorophenyl)-5-(4-isopropylphenyl)): MIC = 0.25 µg/mL.
The target compound’s 3,5-dichlorophenyl groups may offer steric advantages but require empirical validation.
CRF1 Antagonist Series
MPZP and related compounds (e.g., DMP904, CP 154,526) highlight the importance of:
- 3-Aryl Groups : Electron-rich substituents (e.g., 4-methoxy-2-methylphenyl) improve receptor binding.
- N-Alkylation : Bis-alkylation (e.g., N,N-bis(2-methoxyethyl)) reduces off-target effects .
The target compound’s 3-(4-chlorophenyl) group may reduce CRF1 affinity compared to MPZP but could be optimized for selectivity.
Biological Activity
N-(3-chlorophenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic structure that combines pyrazole and pyrimidine rings. Its molecular formula is , with a molecular weight of approximately 353.8 g/mol. The presence of chlorine substituents on the phenyl rings enhances its biological activity by influencing its interaction with biological targets.
5-HT2A Serotonin Receptor Modulation
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can act as modulators of the 5-HT2A serotonin receptor. This receptor is implicated in various neurological disorders, and compounds that target it may have therapeutic potential for conditions such as depression and anxiety disorders. The specific compound has been shown to exhibit binding affinity towards this receptor, suggesting a mechanism through which it may exert psychoactive effects .
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been associated with anticancer properties. Studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, recent research evaluated several new derivatives against the NCI 60 cancer cell line panel, revealing that some compounds had GI50 values as low as 0.018 μM, indicating potent activity . The mechanism often involves inhibition of key signaling pathways in cancer cell proliferation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The introduction of chlorinated phenyl groups can be achieved through electrophilic aromatic substitution reactions or coupling reactions using palladium catalysts.
Antibiofilm and Anti-Quorum-Sensing Activities
Recent studies have highlighted the compound's potential in combating bacterial infections through antibiofilm and anti-quorum-sensing activities. A study focused on various pyrazole derivatives demonstrated that certain compounds could disrupt biofilm formation in pathogenic bacteria, providing a novel approach to treating infections where biofilms are a significant concern .
Inhibition Studies
Inhibition studies targeting specific enzymes have revealed that derivatives of this compound can effectively inhibit enzymes involved in tumor progression. For example, compounds were tested for their inhibitory effects on EGFR tyrosine kinase with promising IC50 values indicating significant enzymatic inhibition .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
